molecular formula C18H26N2O2S B1444790 (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine CAS No. 1110767-98-0

(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

Cat. No. B1444790
CAS RN: 1110767-98-0
M. Wt: 334.5 g/mol
InChI Key: VTLKOIONKYXPQL-ZDUSSCGKSA-N
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Description

“(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine” is a chemical compound with the molecular formula C18H26N2O2S and a molecular weight of 334.4762 g/mol . It is used for research and development purposes .

Scientific Research Applications

Antimicrobial Activities

Thiazoles, including compounds similar to (S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine, have been explored for their antimicrobial properties. Research shows that derivatives of thiazoles have been tested for antimicrobial activity against bacterial and fungal strains. These studies highlight the potential of thiazoles in addressing various infectious diseases (Wardkhan et al., 2008).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, which are structurally related to the specified compound, have been investigated for their molluscicidal properties. These compounds have shown activity against snails, which are intermediate hosts for diseases like schistosomiasis, suggesting a potential role in controlling such diseases (El-bayouki & Basyouni, 1988).

Anticancer Applications

Some thiazol-4-amine derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. This research demonstrates the potential of thiazoles in the development of new anticancer drugs (Yakantham et al., 2019).

Schiff Base Ligands and Antimicrobial Activity

Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and characterized for their antimicrobial properties. This indicates the versatility of thiazole derivatives in creating compounds with significant biological activities (Vinusha et al., 2015).

Applications in Synthesis of Heterocyclic Compounds

Thiazole derivatives have been utilized as starting materials and intermediates in the synthesis of various heterocyclic compounds. This demonstrates their importance in organic synthesis and the development of novel compounds with diverse biological activities (Dean & Papadopoulos, 1982).

Safety and Hazards

This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

The mode of action of a compound depends on its chemical structure and the nature of its target. For example, it might inhibit an enzyme’s activity, block a receptor, or interact with DNA .

The compound’s effect on biochemical pathways would depend on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence this include the compound’s chemical properties, formulation, route of administration, and patient-specific factors .

The result of the compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Finally, the compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect a compound’s stability, while factors like tissue type and the presence of other molecules can influence its efficacy .

properties

IUPAC Name

4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKOIONKYXPQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
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(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
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(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
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(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 5
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Reactant of Route 6
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine

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